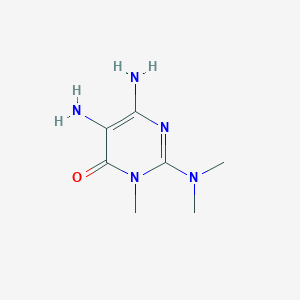

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one

Description

Propriétés

Numéro CAS |

61693-37-6 |

|---|---|

Formule moléculaire |

C7H13N5O |

Poids moléculaire |

183.21 g/mol |

Nom IUPAC |

5,6-diamino-2-(dimethylamino)-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C7H13N5O/c1-11(2)7-10-5(9)4(8)6(13)12(7)3/h8-9H2,1-3H3 |

Clé InChI |

RRLRULCRZIUHMR-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=O)C(=C(N=C1N(C)C)N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-amino-5-nitrosopyrimidine as a starting material, which undergoes hydrogenation in the presence of a platinum catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenated compounds like bromoethane; reactions may require the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one has been investigated for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to enhanced biological activity.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. A study demonstrated its efficacy against certain strains of viruses, suggesting potential use in antiviral drug development.

Biochemical Research

This compound is utilized in biochemical assays due to its ability to interact with nucleic acids and proteins. Its derivatives have been explored for their role in enzyme inhibition.

Case Study: Enzyme Inhibition

A notable study focused on the inhibition of specific enzymes involved in metabolic pathways. The results showed that the compound effectively inhibited enzyme activity, indicating its potential as a therapeutic agent.

Agricultural Chemistry

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one has applications in agricultural chemistry as a plant growth regulator. Its ability to influence plant metabolism can lead to increased crop yields.

Case Study: Crop Yield Enhancement

Field trials have shown that the application of this compound leads to significant improvements in crop yields under controlled conditions. This suggests its potential as a sustainable agricultural input.

Mécanisme D'action

The mechanism of action of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one

- CAS No.: 61693-37-6

- Molecular Formula : C₇H₁₃N₅O

- Molecular Weight : 183.21 g/mol .

Structural Features :

This pyrimidin-4(3H)-one derivative contains three key functional groups:

2-(Dimethylamino) group: Introduces basicity and steric bulk.

3-Methyl substitution : Modifies ring conformation and lipophilicity.

Physicochemical Properties :

- Solubility: Limited aqueous solubility (exact data unspecified), but its hydrochloride form (CAS-linked derivative in ) may improve water compatibility .

- Storage : Requires standard conditions for hygroscopic solids (room temperature, dry environment) .

Comparison with Structurally Similar Pyrimidin-4(3H)-one Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

A. Amino vs. Hydroxy Substituents

- The 5,6-diamino groups in the target compound contrast with the 4-hydroxy group in PIRIMICARB-DESAMIDO.

B. Dimethylamino vs. Methylthio Substituents

- The 2-(dimethylamino) group in the target compound is more basic and bulkier than the 2-(methylthio) group in analogues like 20651-30-3. Methylthio groups contribute to lipophilicity and may influence membrane permeability .

C. Nitro and Tert-Butyl Modifications

- The 6-tert-butylamino group adds steric hindrance, which could modulate receptor selectivity .

Activité Biologique

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one, a member of the pyrimidine family, has garnered attention due to its significant biological activities. This article delves into the compound's biological activity, exploring its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one is with a molecular weight of 178.19 g/mol. The compound features a pyrimidine ring with two amino groups at positions 5 and 6, a dimethylamino group at position 2, and a methyl group at position 3. These structural characteristics are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Structure | Pyrimidine derivative |

| CAS Number | 519-98-2 |

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one, exhibit notable antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial and antifungal activities against several pathogens. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in nucleic acid synthesis. It has been shown to inhibit the enzyme dihydropteroate synthase , which is crucial in folate biosynthesis pathways in bacteria. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .

Case Studies

- Antibacterial Activity : In a comparative study involving various pyrimidine derivatives, 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

- Antifungal Activity : Another study assessed the antifungal properties of this compound against Candida albicans and Aspergillus niger. Results indicated a strong inhibitory effect, with potency comparable to established antifungal agents .

Cytotoxicity and Safety Profile

While the compound shows promising biological activity, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies have indicated that at therapeutic concentrations, it exhibits low cytotoxicity towards mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.